N'-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the benzylidene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
- N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of N’-(5-Bromo-2-methoxybenzylidene)cyclohexanecarbohydrazide lies in its specific substitution pattern and the presence of the cyclohexane ring, which can influence its reactivity and biological activity .
Properties
CAS No. |
477734-19-3 |
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Molecular Formula |
C15H19BrN2O2 |
Molecular Weight |
339.23 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c1-20-14-8-7-13(16)9-12(14)10-17-18-15(19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
JLIVXVGXAZEXRZ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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